3-(2-Methylbut-3-yn-2-yl)benzoic acid
Description
3-(2-Methylbut-3-yn-2-yl)benzoic acid is a benzoic acid derivative featuring a branched alkyne substituent at the 3-position of the aromatic ring. The compound’s structure combines the aromatic carboxylic acid moiety with a sterically hindered alkyne group, which confers unique physicochemical properties.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-(2-methylbut-3-yn-2-yl)benzoic acid |
InChI |
InChI=1S/C12H12O2/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14/h1,5-8H,2-3H3,(H,13,14) |
InChI Key |
HTXMNMGTXWIVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-yn-2-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with 1,1-dimethylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or other substituted benzene derivatives.
Scientific Research Applications
3-(2-Methylbut-3-yn-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the benzene ring and the 1,1-dimethylprop-2-yn-1-yl group can interact with hydrophobic pockets in target molecules, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
The acidity of benzoic acid derivatives is influenced by substituent electronic effects. For example:
- Benzoic acid (pKa ~4.2) has a high distribution coefficient in emulsion liquid membranes due to its lipophilicity .
- 3-Methylbenzoic acid (pKa ~4.3) shows minimal electronic perturbation from the methyl group, maintaining similar acidity to benzoic acid but with increased hydrophobicity .
- 3-Hydroxy-2-methylbenzoic acid (pKa ~2.9) exhibits enhanced acidity due to the electron-withdrawing hydroxyl group, which stabilizes the deprotonated form .
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (pKa ~4.5) demonstrates reduced acidity compared to hydroxylated analogs, as the prenyl group donates electron density via resonance .
3-(2-Methylbut-3-yn-2-yl)benzoic acid is expected to have a pKa closer to benzoic acid (~4.2–4.5), as the alkyne group is weakly electron-withdrawing. However, its bulky 2-methylbut-3-yn-2-yl substituent may reduce solubility in polar solvents compared to smaller analogs like 3-methylbenzoic acid.
Physicochemical Properties
A comparison of key properties is summarized below:
The target compound’s high logP (estimated) reflects significant hydrophobicity, which could enhance membrane permeability but limit aqueous solubility.
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